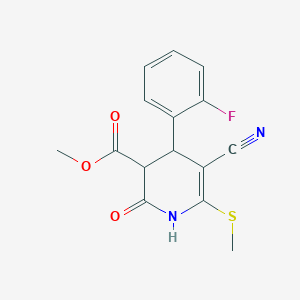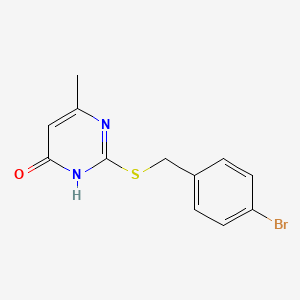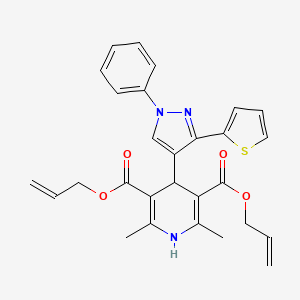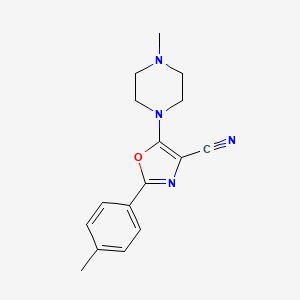
Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a fused pyridine ring system.
- Its chemical structure consists of a tetrahydropyridine core, a cyano group, a fluorophenyl substituent, and a methylsulfanyl group.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
准备方法
Synthetic Routes: One synthetic approach involves the condensation of 2-fluorobenzaldehyde with malononitrile, followed by cyclization with methyl mercaptan and subsequent esterification.
Reaction Conditions: The reaction typically occurs under basic conditions and requires appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
化学反应分析
Reactivity: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various reactions
Common Reagents and Conditions: Sodium hydroxide, hydrogen peroxide, and various reducing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Notable for its potential as a drug candidate or lead compound.
Industry: Limited industrial applications but may find use in fine chemicals.
作用机制
- The exact mechanism remains an active area of research.
Molecular Targets: Likely targets include enzymes or receptors related to the pyridine ring system.
Pathways Involved: May impact metabolic pathways or cellular signaling.
相似化合物的比较
Uniqueness: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups.
Similar Compounds: Related compounds include other pyridine derivatives, such as nicotinamide and picolinic acid.
Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.
属性
分子式 |
C15H13FN2O3S |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
methyl 5-cyano-4-(2-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-21-15(20)12-11(8-5-3-4-6-10(8)16)9(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19) |
InChI 键 |
FHUHCQZJHOMTBM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11619066.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11619069.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619071.png)

![(5Z)-3-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619083.png)
![4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11619088.png)

![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11619104.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11619106.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11619109.png)
![N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B11619125.png)
![2-ethoxyethyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619126.png)

